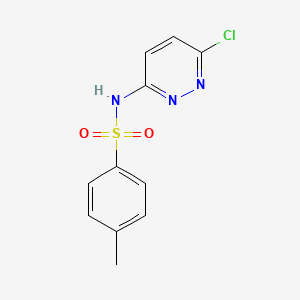

N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide

説明

特性

IUPAC Name |

N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S/c1-8-2-4-9(5-3-8)18(16,17)15-11-7-6-10(12)13-14-11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWWTEMQIYEEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390026 | |

| Record name | N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91349-44-9 | |

| Record name | N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of 6-chloropyridazine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

化学反応の分析

Types of Reactions

N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridazine ring is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been investigated for its antibacterial properties and potential use as an antimicrobial agent.

Medicine: The compound is being explored for its potential therapeutic applications, including its use as an antibacterial and antifungal agent.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

作用機序

The mechanism of action of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the death of the bacterial cells.

類似化合物との比較

Comparison with Similar Compounds

Sulfonamide derivatives exhibit significant functional variability depending on substituents. Below is a detailed comparison of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide with structurally analogous compounds:

Structural and Physicochemical Comparisons

Crystallographic Insights

- Hydrogen Bonding: Sulfonamide NH groups in N-(4-aminophenyl)-4-methylbenzenesulfonamide form N–H⋯O and N–H⋯N bonds, creating 3D networks . In contrast, the bromine-substituted analog exhibits intramolecular N–H⋯Br interactions .

- Software Utilization : Structures were refined using SHELXL , a robust program for small-molecule crystallography .

生物活性

N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a chlorine atom and a sulfonamide group attached to a methylbenzene moiety. This structural configuration is essential for its biological activity, as it allows for specific interactions with target enzymes and receptors.

The primary mechanism of action for this compound is its inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme plays a crucial role in the biosynthesis of folic acid, which is vital for bacterial growth and replication. By inhibiting this enzyme, the compound effectively disrupts folic acid production, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's ability to inhibit bacterial growth has been attributed to its mechanism of action as a sulfonamide derivative.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: In Vitro Evaluation on Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating significant cytotoxicity.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Studies have indicated moderate absorption and distribution within biological systems. However, further research is needed to evaluate its metabolism and excretion pathways.

Toxicological assessments have revealed that while the compound exhibits promising biological activity, it also demonstrates some cytotoxic effects at higher concentrations. Therefore, careful dose optimization will be essential in future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。